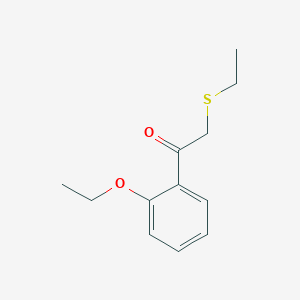

1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one

Description

1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is a ketone derivative featuring a 2-ethoxyphenyl group and an ethylthio substituent. Its structure combines an electron-donating ethoxy group (via resonance) and a weakly electron-donating ethylthio group, which influence its electronic properties and reactivity. The compound has been cataloged by CymitQuimica but is currently discontinued, limiting accessible experimental data .

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(2-ethoxyphenyl)-2-ethylsulfanylethanone |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12-8-6-5-7-10(12)11(13)9-15-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

VJPYZXGEGCHBKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CSCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, followed by oxidation to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents may be used to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenyl-Ketone Derivatives

The following compounds share structural similarities, differing in substituent groups, which alter their physicochemical and biological properties:

Key Observations :

- Electronic Effects : The ethoxy group in the target compound enhances electron density on the phenyl ring compared to fluorine (electron-withdrawing) in 1-(2-ethoxy-5-fluorophenyl)ethan-1-one . This difference may influence reactivity in electrophilic substitutions or catalytic applications.

- Synthetic Yields: 1-Cyclohexyl-2-(phenylthio)ethan-1-one achieved 52.4% yield via K₂CO₃-mediated thiophenol substitution in DMF , suggesting that bulkier substituents (e.g., cyclohexyl vs. ethoxyphenyl) may require optimized conditions.

- Biological Activity : While the target compound lacks reported bioactivity, derivatives like 1-(2,6-dihydroxyphenyl)ethan-1-one exhibit cytotoxicity against tumor cells, highlighting the role of polar substituents (e.g., hydroxyl groups) in biological interactions .

Functional Group Comparisons

- Thioether vs.

- Ethoxy vs. Methoxy : The ethoxy group (in the target compound) provides greater steric bulk and lipophilicity compared to methoxy analogs like 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one, which may affect solubility and membrane permeability .

Biological Activity

1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article examines the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound has been synthesized in various studies, often yielding high purity and yield percentages, confirming its structure through spectral analysis (NMR, MS).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- PPC-1 (prostate cancer)

- U-87 (glioblastoma)

Table 1 summarizes the effective concentrations (EC50 values) determined for these cell lines.

| Cell Line | EC50 Value (µM) | Selectivity Ratio |

|---|---|---|

| MDA-MB-231 | >100 | Not selective |

| PPC-1 | 4.1 ± 1.0 | 14.5 |

| U-87 | 3.1 ± 0.1 | Higher than fibroblasts |

The compound exhibited a notable selectivity towards PPC-1 cells compared to normal fibroblasts, indicating its potential as a therapeutic agent with reduced side effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may influence cellular pathways involved in apoptosis and cell proliferation. The presence of the ethylthio group is believed to enhance its interaction with cellular targets, potentially leading to increased cytotoxicity against cancer cells.

Study on Prostate Cancer

In a study focusing on prostate cancer, compounds similar to this compound were evaluated for their ability to inhibit cancer cell viability. The results indicated that derivatives with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups, suggesting that structural modifications can significantly influence biological outcomes .

Comparative Analysis

A comparative analysis with other anticancer agents revealed that while this compound showed promising results, it was less effective than established drugs such as paclitaxel and gemcitabine. However, its efficacy against specific cancer types warrants further investigation for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.